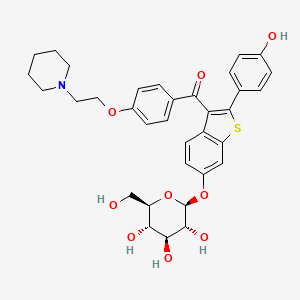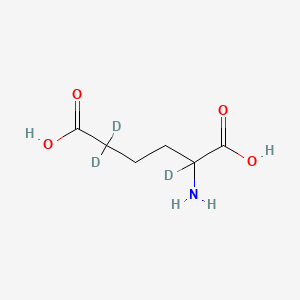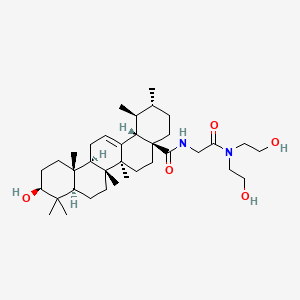
Senp1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Senp1-IN-2 is a small molecule inhibitor specifically targeting the sentrin-specific protease 1 (SENP1). SENP1 is a cysteine protease involved in the deSUMOylation process, which regulates various cellular functions such as gene expression, DNA repair, and protein stability. SENP1 is implicated in several pathological conditions, including cancer, making it a significant target for therapeutic intervention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Senp1-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and oxidation to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing the use of raw materials, and ensuring consistent quality control. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Senp1-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to achieve the desired chemical structure.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions are intermediates and derivatives of this compound, which are further processed to yield the final active compound. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm their structure and purity .
Aplicaciones Científicas De Investigación
Senp1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the deSUMOylation process and the role of SENP1 in various biochemical pathways.
Biology: Employed in cellular and molecular biology studies to investigate the effects of SENP1 inhibition on cell proliferation, apoptosis, and gene expression.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where SENP1 is implicated. Preclinical studies have shown promising results in reducing tumor growth and metastasis.
Mecanismo De Acción
Senp1-IN-2 exerts its effects by specifically binding to the active site of SENP1, inhibiting its protease activity. This inhibition prevents the deSUMOylation of target proteins, leading to the accumulation of SUMOylated proteins. The molecular targets and pathways involved include the regulation of transcription factors, DNA repair enzymes, and signaling molecules. By modulating these pathways, this compound can alter cellular processes such as proliferation, apoptosis, and stress responses .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to Senp1-IN-2 include other SENP1 inhibitors and molecules targeting the SUMOylation pathway. Some of these compounds are:
SENP1-IN-1: Another SENP1 inhibitor with a different chemical structure but similar mechanism of action.
SENP2-IN-1: Targets SENP2, another member of the SENP family, with distinct selectivity and potency.
SUMOylation inhibitors: Compounds that inhibit the SUMOylation process at different stages, such as E1, E2, or E3 enzymes.
Uniqueness
This compound is unique due to its high specificity and potency towards SENP1. It has been extensively studied for its therapeutic potential and has shown efficacy in various preclinical models. Its unique chemical structure allows for selective inhibition of SENP1 without affecting other proteases, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C36H60N2O5 |
|---|---|
Peso molecular |
600.9 g/mol |
Nombre IUPAC |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-N-[2-[bis(2-hydroxyethyl)amino]-2-oxoethyl]-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxamide |
InChI |
InChI=1S/C36H60N2O5/c1-23-10-15-36(31(43)37-22-29(42)38(18-20-39)19-21-40)17-16-34(6)25(30(36)24(23)2)8-9-27-33(5)13-12-28(41)32(3,4)26(33)11-14-35(27,34)7/h8,23-24,26-28,30,39-41H,9-22H2,1-7H3,(H,37,43)/t23-,24+,26+,27-,28+,30+,33+,34-,35-,36+/m1/s1 |
Clave InChI |
DZIWKTYIPAJGRO-JCOMTLJESA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)NCC(=O)N(CCO)CCO |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)NCC(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


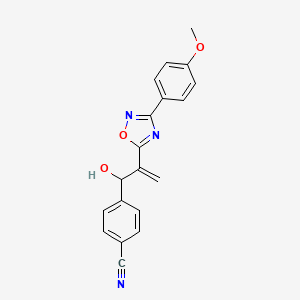
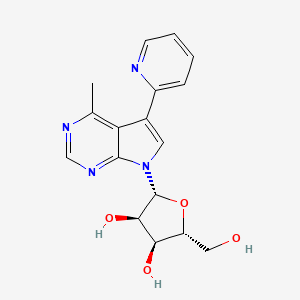
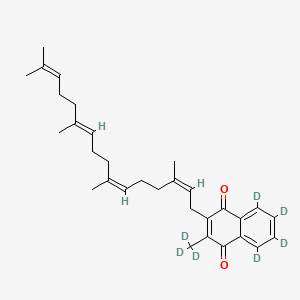
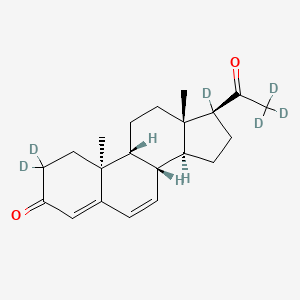
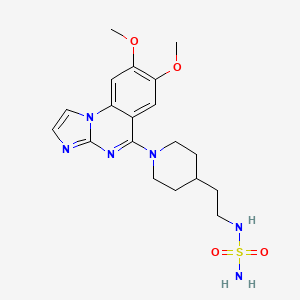
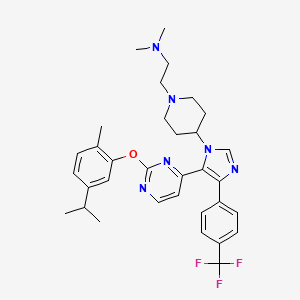
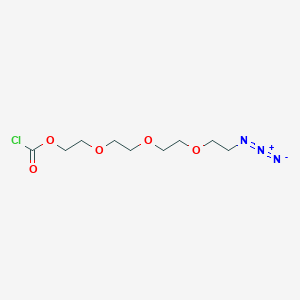
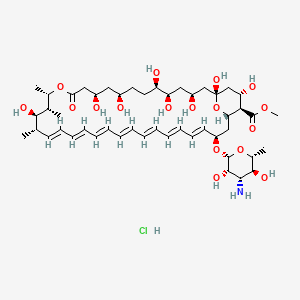


![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)

